molecular formula C16H21N3O4 B2504402 N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide CAS No. 878062-55-6

N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide

Cat. No.: B2504402
CAS No.: 878062-55-6
M. Wt: 319.361
InChI Key: QBMYTLPPJJXQHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a morpholine ring, a pyrrolidinone ring, and a methoxyphenyl group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 4-methoxyphenylacetic acid with morpholine, followed by cyclization to form the pyrrolidinone ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations ensures consistent product quality. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, halogenated, or nitrated analogs, which can have different chemical and biological properties .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperidine-4-carboxamide
  • N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]pyrrolidine-4-carboxamide
  • N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]azetidine-4-carboxamide

Uniqueness

N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide is unique due to the presence of the morpholine ring, which imparts distinct chemical properties and biological activities compared to its analogs. The morpholine ring can enhance the compound’s solubility and stability, making it more suitable for certain applications .

Properties

IUPAC Name

N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c1-22-14-4-2-13(3-5-14)19-11-12(10-15(19)20)17-16(21)18-6-8-23-9-7-18/h2-5,12H,6-11H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBMYTLPPJJXQHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.